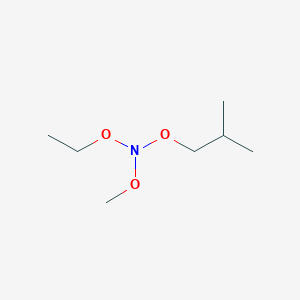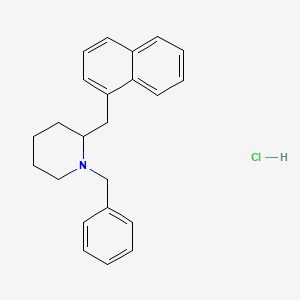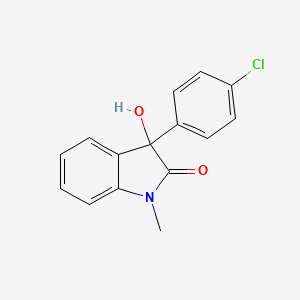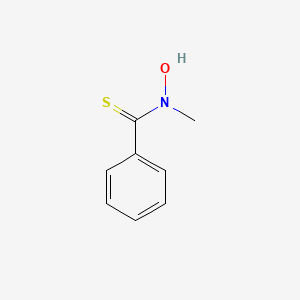
N-Hydroxy-N-methylbenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-methylbenzenecarbothioamide is an organic compound with the molecular formula C8H9NOS It is a derivative of benzenecarbothioamide, where the nitrogen atom is substituted with a hydroxy and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-methylbenzenecarbothioamide can be synthesized through several methods. One common approach involves the reaction of benzenecarbothioamide with hydroxylamine and methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Benzenecarbothioamide is dissolved in a suitable solvent such as ethanol.
- Hydroxylamine hydrochloride is added to the solution, followed by the addition of a base like sodium hydroxide to generate the free hydroxylamine.
- Methyl iodide is then added to the reaction mixture, and the reaction is allowed to proceed at room temperature for several hours.
- The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-methylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.
Substitution: The hydroxy and methyl groups on the nitrogen atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzenecarbothioamides.
Applications De Recherche Scientifique
N-Hydroxy-N-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery and development.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets. The hydroxy and methyl groups on the nitrogen atom play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N-methylbenzenecarbothioamide: Similar structure but with a hydroxy group at the para position.
N-Hydroxy-N-phenylbenzenecarbothioamide: Similar structure but with a phenyl group instead of a methyl group.
N-Methylbenzenecarbothioamide: Lacks the hydroxy group on the nitrogen atom.
Uniqueness
N-Hydroxy-N-methylbenzenecarbothioamide is unique due to the presence of both hydroxy and methyl groups on the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
89861-45-0 |
|---|---|
Formule moléculaire |
C8H9NOS |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
N-hydroxy-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H9NOS/c1-9(10)8(11)7-5-3-2-4-6-7/h2-6,10H,1H3 |
Clé InChI |
YUPPELVWCBEYPQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=S)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


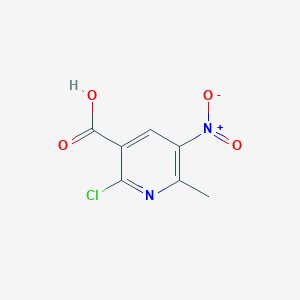
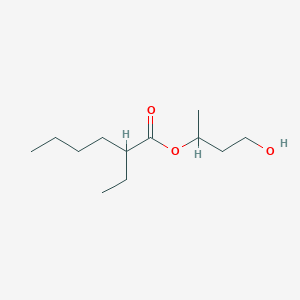
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
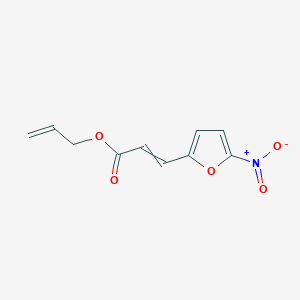


![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
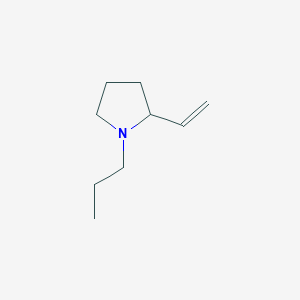
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)
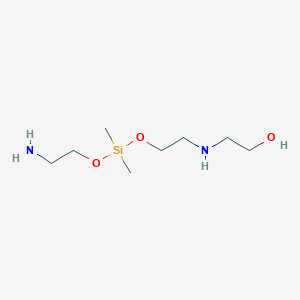
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
